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Compound of Interest

Compound Name: Nonylbenzene

Cat. No.: B091765 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data for nonylbenzene. The information is

presented in a structured format to facilitate easy data comparison and includes detailed

experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the structure of a molecule. Below are the ¹H and ¹³C NMR spectral data for nonylbenzene.

¹H NMR Spectral Data
Table 1: ¹H NMR Chemical Shifts and Assignments for Nonylbenzene
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~7.17 m 5H
Aromatic protons

(C₆H₅)

~2.58 t 2H
Benzylic protons (-

CH₂-)

~1.59 m 2H
-CH₂- adjacent to

benzylic CH₂

~1.29 m 12H -(CH₂)₆-

~0.88 t 3H
Terminal methyl

protons (-CH₃)

Note: Specific chemical shifts and coupling constants can vary slightly depending on the

solvent and spectrometer frequency.

¹³C NMR Spectral Data
Table 2: ¹³C NMR Chemical Shifts for Nonylbenzene
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Chemical Shift (ppm) Assignment

~142.7 C-1' (ipso-carbon)

~128.4 C-3' & C-5' (meta-carbons)

~128.2 C-2' & C-6' (ortho-carbons)

~125.6 C-4' (para-carbon)

~36.1 C-1 (benzylic carbon)

~31.9 Alkyl chain carbons

~31.6 Alkyl chain carbons

~29.6 Alkyl chain carbons

~29.5 Alkyl chain carbons (multiple)

~29.3 Alkyl chain carbons

~22.7 Alkyl chain carbon

~14.1 C-9 (terminal methyl carbon)

Note: The assignments for the alkyl chain carbons can be complex due to overlapping signals.

Experimental Protocol: NMR Spectroscopy
A typical protocol for obtaining NMR spectra of nonylbenzene is as follows:

Sample Preparation: A small amount of nonylbenzene (typically 5-25 mg) is dissolved in a

deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is

often added as an internal standard for chemical shift referencing (0 ppm).

Instrumentation: The spectrum is acquired on a spectrometer, such as a Varian A-60 for ¹H

NMR.

¹H NMR Acquisition: A standard one-dimensional proton experiment is performed. Key

parameters include the number of scans, acquisition time, and relaxation delay.
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¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is performed to obtain

singlets for each unique carbon atom.

Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which

corresponds to its vibrational modes. It is a valuable tool for identifying functional groups.

IR Spectral Data
Table 3: Characteristic IR Absorption Bands for Nonylbenzene

Wavenumber (cm⁻¹) Intensity Assignment

3080 - 3030 Strong Aromatic C-H stretching

2975 - 2845 Strong
Aliphatic C-H stretching (from -

CH₂- and -CH₃ groups)

1600 & 1500 Medium-Strong
C=C stretching in the aromatic

ring

1470 - 1370 Medium
C-H bending of the alkyl side-

chain

770 - 690 Strong

Out-of-plane C-H bending

(characteristic of a

monosubstituted benzene ring)

Experimental Protocol: IR Spectroscopy
The IR spectrum of liquid nonylbenzene is typically obtained using the following method:

Sample Preparation: As a neat liquid, a drop of nonylbenzene is placed between two salt

plates (e.g., NaCl or KBr) to form a thin film.

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer.
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Data Acquisition: A background spectrum of the clean salt plates is first recorded. Then, the

spectrum of the nonylbenzene sample is acquired. The instrument software automatically

subtracts the background spectrum to produce the final spectrum of the sample. The

spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes molecules and then sorts the ions

based on their mass-to-charge ratio. It provides information about the molecular weight and

fragmentation pattern of a compound.

Mass Spectral Data
Nonylbenzene has a molecular weight of 204.35 g/mol . The mass spectrum is typically

obtained using electron ionization (EI).

Table 4: Major Fragment Ions in the Mass Spectrum of Nonylbenzene (EI)

m/z Relative Intensity (%) Proposed Fragment

204 ~20 [C₁₅H₂₄]⁺ (Molecular Ion)

105 ~15 [C₈H₉]⁺

92 ~80
[C₇H₈]⁺ (Tropylium ion

rearrangement)

91 100
[C₇H₇]⁺ (Tropylium ion, base

peak)

77 ~10 [C₆H₅]⁺ (Phenyl cation)

Experimental Protocol: Mass Spectrometry
A common method for obtaining the mass spectrum of nonylbenzene is through Gas

Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Sample Introduction: A dilute solution of nonylbenzene in a volatile solvent is injected into a

gas chromatograph, which separates it from any impurities. The separated nonylbenzene
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then enters the mass spectrometer.

Ionization: In the ion source, the nonylbenzene molecules are bombarded with a beam of

high-energy electrons (typically 70 eV), causing them to ionize and fragment.

Mass Analysis: The resulting positively charged ions are accelerated and separated by a

mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio.

Detection: A detector records the abundance of each ion, generating the mass spectrum.

Visualizations
Molecular Structure of Nonylbenzene

Key Fragmentation Pathways of Nonylbenzene in EI-MS
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[https://www.benchchem.com/product/b091765#spectral-data-of-nonylbenzene-nmr-ir-mass-
spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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